The presence of a sulfonyl group and a fluorophenyl moiety makes (2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine a candidate for ligand design. Ligands are molecules that bind to specific receptors or enzymes, and their design is crucial in drug discovery and development. The functional groups in this compound could potentially interact with binding sites on biological targets, leading to the development of new therapeutic agents [].
The (2S) configuration of the molecule indicates a potential application in asymmetric catalysis. Asymmetric catalysts are used in organic synthesis to create molecules with a specific handedness, which can be crucial for their biological activity. The chiral center in (2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine could be explored for its ability to induce chirality in reaction products.
The combination of a pyrrolidine ring and an aromatic sulfonyl group is present in several bioactive molecules. Further research on (2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine could be directed towards investigating its potential biological properties, such as anti-inflammatory or analgesic activity, based on the known properties of similar structures [].
Ro 67-7476 is a chemical compound recognized as a positive allosteric modulator of the metabotropic glutamate receptor subtype 1, commonly referred to as mGluR1. Its chemical structure is characterized by the CAS number 298690-60-5. This compound enhances the receptor's response to glutamate, a key neurotransmitter in the central nervous system, leading to increased intracellular calcium release and potentiation of excitatory postsynaptic potentials. The efficacy of Ro 67-7476 is demonstrated with an effective concentration (EC50) of approximately 60.1 nM at rat mGluR1a receptors, indicating its potency in modulating glutamate signaling pathways .
(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine acts as a positive allosteric modulator (PAM) for mGlu1 receptors. When the molecule binds to a specific site on the receptor, it enhances the receptor's response to the natural ligand, glutamate []. This mechanism suggests potential for modulating glutamatergic signaling in the nervous system.
The primary chemical reaction involving Ro 67-7476 pertains to its interaction with mGluR1 receptors. When Ro 67-7476 is co-applied with glutamate, it significantly enhances the calcium influx into cells expressing these receptors. This effect is not observed when Ro 67-7476 is applied alone, highlighting its role as an allosteric modulator rather than an agonist . The compound does not exhibit activity on various other receptor types, including adenosine, adrenergic, and serotonin receptors, indicating its specificity for mGluR1 .
Ro 67-7476 has been shown to potentiate glutamate-induced calcium responses in neurons, making it a valuable tool for studying synaptic transmission and plasticity. In experiments involving rat models, the application of Ro 67-7476 resulted in enhanced excitatory postsynaptic currents (EPSCs) mediated by mGluR1 activation. This modulation is crucial for understanding the underlying mechanisms of synaptic signaling and potential therapeutic applications in neurological disorders where glutamate signaling is disrupted .
Ro 67-7476 serves primarily in research settings as a pharmacological tool for studying metabotropic glutamate receptors and their roles in various physiological and pathological processes. Its application extends to:
Studies have demonstrated that Ro 67-7476 interacts specifically with mGluR1, enhancing receptor signaling without affecting other neurotransmitter systems. This specificity makes it an important compound for dissecting the role of mGluR1 in various neural pathways. The interaction studies also highlight that Ro 67-7476 does not interfere with negative allosteric modulators or other receptor types, reinforcing its unique profile among allosteric modulators .
Ro 67-7476 shares its classification as a positive allosteric modulator with several other compounds that target metabotropic glutamate receptors. Here are some notable examples:
| Compound | Target Receptor | EC50 (nM) | Unique Features |
|---|---|---|---|
| Ro 01-6128 | mGluR1 | 1100 | Less potent than Ro 67-7476; distinct binding site |
| Ro 67-4853 | mGluR1 | 95 | More potent than Ro 01-6128; enhances S-DHPG effects |
| LY354740 | mGluR2 | ~1000 | Primarily targets mGluR2; different receptor subtype |
| PHCCC | mGluR5 | ~10 | Selective for mGluR5; used in anxiety models |
The uniqueness of Ro 67-7476 lies in its high potency and specific action on mGluR1 without affecting other glutamate receptor subtypes or neurotransmitter systems. This specificity allows researchers to utilize it effectively in studies focused on mGluR1-related pathways while minimizing off-target effects .
Ro 67-7476 demonstrates exceptional selectivity for metabotropic glutamate receptor subtype 1, particularly the rat ortholog [1] [2]. Comprehensive selectivity profiling revealed that Ro 67-7476 acts as a potent positive allosteric modulator exclusively at rat metabotropic glutamate receptor 1a, with no detectable enhancing activity across a broad panel of other metabotropic glutamate receptor subtypes [1] [2].
The compound exhibits no enhancing effects on rat metabotropic glutamate receptor 2, rat metabotropic glutamate receptor 4, rat metabotropic glutamate receptor 5a, or rat metabotropic glutamate receptor 8 when tested at concentrations up to 10 micromolar using various functional models including guanosine triphosphate gamma sulfur binding, intracellular calcium imaging, and activation of G protein-gated inwardly rectifying potassium channels [1] [2]. Additionally, Ro 67-7476 showed no enhancing activity at human gamma-aminobutyric acid type B receptors, confirming its selectivity within the Class C G protein-coupled receptor family [1] [2].
Extended selectivity screening against other neurotransmitter systems demonstrated that Ro 67-7476 exhibits no activity in radioligand binding assays at adenosine A1 or A2 receptors, adrenergic alpha 1, alpha 2, beta 1, or beta 2 receptors, gamma-aminobutyric acid type A receptors, glycine receptors, histamine H1 receptors, muscarinic M1, M2, or M3 receptors, nicotinic receptors, opiate receptors, purinergic P2x receptors, or 5-hydroxytryptamine receptors [1] [2]. The compound also showed no activity at adenosine, norepinephrine, gamma-aminobutyric acid, or 5-hydroxytryptamine uptake sites [1] [2].
A striking and pharmacologically significant finding is the complete species selectivity of Ro 67-7476 between rat and human metabotropic glutamate receptor 1 receptors [1] [3] [4]. While Ro 67-7476 demonstrates potent positive allosteric modulation of rat metabotropic glutamate receptor 1a with an effective concentration for 50% response of 60.1 nanomolar in calcium release assays [1] [5], the compound displays no detectable activity at human metabotropic glutamate receptor 1a even at concentrations as high as 1 micromolar [1] [3].
This species selectivity has been traced to a single amino acid difference in transmembrane domain V at position 757 [1] [3] [4]. The rat metabotropic glutamate receptor 1a contains valine at this position (V757), while the human metabotropic glutamate receptor 1a contains leucine (L757) [1] [4]. Site-directed mutagenesis experiments definitively established the critical role of this residue in Ro 67-7476 activity [1] [3].
When the valine in rat metabotropic glutamate receptor 1a was mutated to leucine (V757L), the enhancing effect of Ro 67-7476 was completely abolished, rendering the mutant receptor unresponsive to the compound [1] [3]. Conversely, when the leucine in human metabotropic glutamate receptor 1a was mutated to valine (L757V), robust enhancement by Ro 67-7476 was restored, with the mutant human receptor displaying activity profiles indistinguishable from wild-type rat metabotropic glutamate receptor 1a [1] [3].
This amino acid position is highly conserved across other metabotropic glutamate receptor subtypes, with leucine present at the corresponding position in rat metabotropic glutamate receptor 5a (L743) and all other human metabotropic glutamate receptors [4]. This conservation pattern provides a molecular explanation for Ro 67-7476's selectivity not only between species but also between receptor subtypes within the same species [4].
Ro 67-7476 exhibits high potency as a positive allosteric modulator of rat metabotropic glutamate receptor 1a across multiple functional assays [1] [6] [3]. In calcium mobilization assays using transiently transfected human embryonic kidney 293 cells expressing rat metabotropic glutamate receptor 1a, Ro 67-7476 potentiates glutamate-induced calcium release with an effective concentration for 50% response of 60.1 nanomolar [1] [5] [6].
Using G protein-gated inwardly rectifying potassium channel activation as a functional readout in Chinese hamster ovary cells stably expressing concatenated human inwardly rectifying potassium channel 3.1 and 3.2c subunits and transiently transfected with rat metabotropic glutamate receptor 1a, Ro 67-7476 demonstrated concentration-dependent potentiation of glutamate-induced currents with a pEC50 value of 6.76 ± 0.08, corresponding to an effective concentration for 50% response of approximately 220 nanomolar [1] [3].
The compound functions as a pure positive allosteric modulator, exhibiting no direct agonist activity when applied alone at concentrations up to 10 micromolar under physiological receptor expression conditions [1] [3]. However, in cells expressing very high levels of rat metabotropic glutamate receptor 1a (30 picomoles per milligram protein), Ro 67-7476 can produce increases in intracellular calcium in the absence of exogenous glutamate, likely reflecting enhancement of constitutive receptor activity [1].
Ro 67-7476 enhances both agonist potency and maximum efficacy in concentration-response relationships [1] [3]. When tested with the selective group I metabotropic glutamate receptor agonist S-3,5-dihydroxyphenylglycine, Ro 67-7476 at 3 micromolar produced approximately 5-fold leftward shift in the agonist concentration-response curve (decrease in effective concentration for 50% response) and a 1.2-fold increase in maximum response amplitude [1] [3].
In radioligand binding studies, Ro 67-7476 increases the affinity of tritiated quisqualate for rat metabotropic glutamate receptor 1a in a concentration-dependent manner [1] [3]. At 10 micromolar, Ro 67-7476 produces a 2.3-fold decrease in the dissociation constant value for quisqualate binding, indicating increased agonist affinity [1] [3]. The compound also reduces the dissociation rate constant by 1.5-fold, consistent with stabilization of the agonist-receptor complex [1] [3].
Additional functional studies revealed that Ro 67-7476 activates extracellular signal-regulated kinase 1/2 phosphorylation in the absence of exogenously added glutamate with an effective concentration for 50% response of 163.3 nanomolar [6]. The compound also potentiates threshold responses to glutamate in cyclic adenosine monophosphate accumulation assays, with an effective concentration for 50% response of 17.7 micromolar, and increases basal cyclic adenosine monophosphate production by approximately 8% [6].
Comprehensive pharmacological characterization demonstrates that Ro 67-7476 is highly selective for metabotropic glutamate receptor 1, showing no positive allosteric modulation activity against other metabotropic glutamate receptor subtypes [1] [2]. This selectivity profile distinguishes Ro 67-7476 from other positive allosteric modulators in the same chemical series and provides important insights into structure-activity relationships within the metabotropic glutamate receptor family.
At rat metabotropic glutamate receptor 5a, Ro 67-7476 exhibits no enhancing activity when tested at 1 micromolar using G protein-gated inwardly rectifying potassium channel activation assays [1] [2]. This lack of activity at metabotropic glutamate receptor 5 is particularly significant given the close phylogenetic relationship between metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 as Group I metabotropic glutamate receptors [2]. Both receptors couple to phosphoinositide hydrolysis and share similar overall pharmacological profiles with conventional orthosteric ligands [2].
The molecular basis for Ro 67-7476's selectivity between metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 involves multiple amino acid differences within the transmembrane domains [1] [7]. While valine at position 757 in transmembrane domain V is critical for Ro 67-7476 activity at metabotropic glutamate receptor 1, the corresponding position in rat metabotropic glutamate receptor 5a contains leucine (L743) [7]. However, simple mutation of this residue alone (L743V) in metabotropic glutamate receptor 5 confers only weak enhancement by Ro 67-7476, indicating that additional structural determinants are required [1].
Studies using chimeric receptors and site-directed mutagenesis revealed that conferring full Ro 67-7476 activity to metabotropic glutamate receptor 5 requires mutations at multiple positions [1] [7]. A triple mutant of rat metabotropic glutamate receptor 5a incorporating P654S, S657C, and L743V mutations (corresponding to residues important for 2-methyl-6-phenylethynylpyridine binding) gained strong enhancing activity with Ro 67-7476 that was indistinguishable from wild-type rat metabotropic glutamate receptor 1a [1]. Conversely, mutation of the corresponding residues in rat metabotropic glutamate receptor 1a (S668P, C671S) resulted in complete loss of Ro 67-7476 enhancing activity [1].
Against Group II metabotropic glutamate receptors (metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3), Ro 67-7476 demonstrates no enhancing activity using multiple functional assays including guanosine triphosphate gamma sulfur binding and intracellular calcium imaging [1] [2]. This selectivity against Group II receptors is consistent with the distinct pharmacological profiles and structural differences between Group I and Group II metabotropic glutamate receptors [2].
Similarly, Ro 67-7476 shows no positive allosteric modulation activity at Group III metabotropic glutamate receptors, including metabotropic glutamate receptor 4 and metabotropic glutamate receptor 8 [1] [2]. This broad selectivity against Group II and Group III subtypes underscores the highly specific molecular recognition requirements for Ro 67-7476 binding and activity [2].
The compound's selectivity profile has been extensively validated across different assay systems and cell lines to ensure that the lack of activity at other subtypes is not due to system-specific artifacts [1] [2]. The consistent absence of enhancing activity across multiple metabotropic glutamate receptor subtypes, combined with the ability to transfer activity through targeted mutagenesis, provides strong evidence that Ro 67-7476's selectivity results from specific molecular interactions within the metabotropic glutamate receptor 1 allosteric binding site [7].
Notably, at high concentrations (10 micromolar), Ro 67-7476 exhibits a direct inhibitory effect on G protein-gated inwardly rectifying potassium channels, reducing current amplitude to 67 ± 2% of control values [1] [3]. This off-target effect is independent of metabotropic glutamate receptor activation and represents a distinct pharmacological property that must be considered when interpreting results at higher concentrations [1] [3].